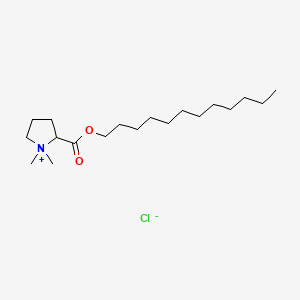
D-Ribose-1,2-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-Ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-1,2-13C2 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation or chemical synthesis, followed by purification steps to isolate the labeled compound. The production must adhere to stringent quality control measures to ensure the isotopic purity and chemical integrity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of reduced sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water under controlled conditions.
Reduction: Utilizes reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Employs reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives.
Applications De Recherche Scientifique
D-Ribose-1,2-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of ribose in various biochemical pathways.
Biology: Helps in studying the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigates the effects of ribose supplementation in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the development of new pharmaceuticals and metabolic therapies.
Mécanisme D'action
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where ribose is a key component. As a sugar moiety of adenosine triphosphate (ATP), it plays a crucial role in energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand the biochemical transformations it undergoes. The compound is also involved in protein glycation, inducing inflammation through the receptor for advanced glycation end-products (RAGE)-dependent pathway .
Comparaison Avec Des Composés Similaires
- D-Ribose-1-13C
- D-Ribose-2-13C
- D-Ribose-2,3,4,5-13C4
- D-Glucose-1,2-13C2
Comparison: D-Ribose-1,2-13C2 is unique due to the specific labeling of carbon atoms at positions 1 and 2, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled ribose compounds. This specific labeling allows for more precise studies of the initial steps of ribose metabolism and its incorporation into nucleotides and nucleic acids .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |
Clé InChI |
PYMYPHUHKUWMLA-TYMGBKNMSA-N |
SMILES isomérique |
C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)











